tert-butylN-[(2S)-2-hydroxybutyl]carbamate
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Overview
Description
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate can be synthesized through the reaction of tert-butyl chloroformate with (2S)-2-hydroxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-ButylN-[(2S)-2-hydroxybutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxybutyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl carbamate
Uniqueness
tert-ButylN-[(2S)-2-hydroxybutyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the (2S)-2-hydroxybutyl group provides stereochemical specificity, making it valuable in asymmetric synthesis and chiral studies .
Properties
Molecular Formula |
C9H19NO3 |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
KDWNTQCNRHAQBC-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](CNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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